molecular formula C15H17NO B3154633 2-Naphthyl 4-piperidinyl ether CAS No. 78055-93-3

2-Naphthyl 4-piperidinyl ether

Cat. No. B3154633
CAS RN: 78055-93-3
M. Wt: 227.3 g/mol
InChI Key: CBPIGRLQUAFSQT-UHFFFAOYSA-N
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Description

2-Naphthyl 4-piperidinyl ether is a chemical compound with the CAS number 78055-93-3 . It is used in various organic transformations due to its structural resemblance to endocrine-disrupting aromatic organic compounds .


Synthesis Analysis

The synthesis of 2-Naphthyl 4-piperidinyl ether can be achieved through an SN2 reaction. An example of this is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of 2-Naphthyl 4-piperidinyl ether consists of a naphthyl group (a type of aromatic hydrocarbon) and a piperidinyl group (a type of cyclic amine) connected by an ether linkage .


Chemical Reactions Analysis

Ethers like 2-Naphthyl 4-piperidinyl ether can undergo a variety of reactions. For instance, they can be cleaved by strong acids such as HBr or HI into alcohol and an alkyl halide product via either an SN2 or SN1 mechanism .

Scientific Research Applications

Metal-Free C(sp2)-C(sp2) Cross-Coupling

A metal-free approach for C(sp2)-C(sp2) cross-coupling of naphthols with trans-α,β-unsaturated aldehydes was developed, utilizing pyridine hydrobromideperbromide and piperidine as promoters. This method highlights a regioselective 4-bromination of 1-naphthols followed by an aromatic nucleophilic substitution, showcasing a non-metal catalyzed synthesis under mild conditions (Yang Hu et al., 2015).

Synthesis and Biological Evaluation of Piperidinyl-Substituted Naphthoquinone Compounds

Research into piperidinyl-substituted naphthoquinone compounds reveals their potential for antibacterial and antifungal applications. These compounds were synthesized through nucleophilic substitution reactions and demonstrated significant biological activity, indicating their relevance in developing new antimicrobial agents (C. Ibiş et al., 2015).

Etherification Over Mesoporous Solid Acid Catalysts

The etherification of 2-naphthol with ethanol over various solid acid catalysts was studied, demonstrating the efficiency of silica group catalysts in this reaction. This research contributes to the understanding of solid acid catalysis in etherification reactions, highlighting the potential for sustainable chemical processes (김영진 et al., 2008).

Zeolite Catalysts for Etherification Reaction

Investigations into the use of zeolite catalysts for the etherification of 2-naphthol with ethanol revealed that H-Beta zeolite offers higher conversion and catalytic stability. This study provides insights into the role of acid sites in catalysis and the optimization of reaction conditions for ether production (Jin Won Kim et al., 2003).

Microwave-Assisted Synthesis of Naphthofurans

A microwave-assisted approach for synthesizing naphthofurans from naphthyl 2-propynyl ethers was developed, offering an efficient route for the production of these compounds. This method demonstrates the utility of microwave irradiation in facilitating chemical reactions, potentially leading to more sustainable and efficient synthetic processes (V. S. Lingam et al., 2012).

Future Directions

Future research on 2-Naphthyl 4-piperidinyl ether could focus on its potential use in the synthesis of diverse bioactive heterocyclic scaffolds . Additionally, it could be interesting to investigate its effects on aquatic organisms due to its structural resemblance to endocrine-disrupting aromatic organic compounds .

properties

IUPAC Name

4-naphthalen-2-yloxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-2-4-13-11-15(6-5-12(13)3-1)17-14-7-9-16-10-8-14/h1-6,11,14,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPIGRLQUAFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl 4-piperidinyl ether

Synthesis routes and methods

Procedure details

The resulting 1-(2,2,2-trichloroethoxycarbonyl)-4-(2-naphthalenyloxy)piperidine is dissolved in a mixture of 250 ml of acetic acid, 250 ml of tetrahydrofuran and 125 ml of water. 28.5 g (0.436 mole) of zinc dust is added in portions with stirring and the exothermic reaction allowed to proceed for 21/2 hours. The mixture is filtered and the solvents are removed in vacuo. The residue is partitioned between ether and aqueous sodium hydroxide and the organic phase washed with water and extracted with dilute aqueous hydrochloric acid. The acid extracts are washed with ether, made basic with sodium hydroxide and extracted into ether and toluene and the organic solution washed, dried over magnesium sulfate and concentrated in vacuo to yield 4-(2-naphthalenyloxy)piperidine, which is redissolved in ethanol/ether and treated with dry HCl, and the hydrochloride salt recrystallized from butanone/methanol. M.P. 229.5°-231.5° C.
Name
1-(2,2,2-trichloroethoxycarbonyl)-4-(2-naphthalenyloxy)piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
28.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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